molecular formula C9H11N2Na2O8P B12811130 Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B12811130
M. Wt: 352.15 g/mol
InChI Key: FXVXMLXAXVVONE-UHFFFAOYSA-L
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Description

2D Structure

The 2D Lewis structure emphasizes connectivity and functional groups :

  • The uracil base (2,4-dioxopyrimidine) is linked to ribose via a β-N-glycosidic bond.
  • The phosphate group is esterified at the 5′-position of the ribose.
  • Sodium ions neutralize the negative charges on the phosphate oxygens.

3D Structure

In 3D models, spatial features dominate:

  • Ribose Conformation : The ribose adopts a C3′-endo puckering , positioning the 2′-hydroxyl and 3′-hydroxyl groups axially.
  • Phosphate Orientation : The phosphate group extends equatorially from the ribose, facilitating interactions with sodium ions and water molecules.
  • Base Stacking : In crystalline hydrates, uracil bases exhibit parallel-displaced stacking with an interplanar distance of 3.4 Å, resembling B-DNA base stacking.
Feature 2D Representation 3D Representation
Ribose Puckering Not depicted C3′-endo conformation
Phosphate Geometry Linear diagram Tetrahedral arrangement
Sodium Coordination Implicit charges Hexacoordinated ions

The 3D structure’s layered hydrate arrangement, with alternating UMP and water layers, is absent in 2D depictions but critical for understanding stability.

Hydrogen Bonding Networks and Tautomeric Equilibria

Disodium UMP’s stability in crystalline hydrates arises from extensive hydrogen bonding and tautomeric equilibria :

Hydrogen Bonding

In UMPNax·yH₂O hydrates:

  • Intramolecular Bonds : The 2′-hydroxyl and 3′-hydroxyl groups form hydrogen bonds with phosphate oxygens (O–H···O distance: 2.7–2.9 Å).
  • Intermolecular Bonds : Water molecules bridge sodium ions and phosphate groups, with O···Na distances of 2.4–2.6 Å.
  • Base Interactions : Uracil carbonyl groups (O2 and O4) accept hydrogen bonds from water (O···O distance: 2.8 Å).

Tautomeric Equilibria

The uracil moiety exists predominantly in the 2,4-dioxo (lactam) tautomer in the solid state, as evidenced by X-ray data. The enol (lactim) form is less stable due to unfavorable charge distribution in the crystalline lattice.

Interaction Type Participants Distance (Å)
O–H···O (Intramolecular) 2′-OH → Phosphate O 2.7–2.9
O–H···O (Water-mediated) H₂O → Phosphate O 2.6–3.0
N–H···O (Uracil) N3–H → Water O 2.8

These networks stabilize the hydrated crystal lattice and influence the compound’s solubility and reactivity.

Properties

IUPAC Name

disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVXMLXAXVVONE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Step 1: Construction of the Oxolane Ring
    The oxolane (tetrahydrofuran) ring is synthesized or derived from a sugar precursor such as ribose or a protected sugar derivative. The stereochemistry at the 3-hydroxy position is controlled to ensure the correct configuration.

  • Step 2: Attachment of the 2,4-Dioxopyrimidin-1-yl Group
    The pyrimidine base (uracil or a derivative) is coupled to the oxolane ring at the 5-position. This is often achieved via nucleophilic substitution or glycosylation reactions using activated sugar derivatives (e.g., halogenated sugars or sugar acetates) and the pyrimidine base under acidic or basic catalysis.

  • Step 3: Phosphorylation at the 2-Position
    The hydroxyl group at the 2-position of the oxolane ring is phosphorylated using phosphoric acid derivatives or phosphorylating agents such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates. The reaction conditions are carefully controlled to avoid over-phosphorylation or degradation.

  • Step 4: Formation of the Disodium Salt
    The phosphate group is neutralized with sodium hydroxide or sodium carbonate to yield the disodium salt form, enhancing solubility and stability.

Detailed Preparation Methods

Step Reagents/Conditions Description Key Considerations
1. Oxolane ring synthesis Protected sugar derivatives (e.g., tetra-O-acetyl ribose) Preparation or isolation of the sugar moiety with correct stereochemistry Protecting groups to prevent side reactions
2. Pyrimidine coupling Uracil or 2,4-dioxopyrimidine, Lewis acid catalyst (e.g., SnCl4), solvent (e.g., acetonitrile) Glycosylation of the sugar with the pyrimidine base Control of anomeric configuration and regioselectivity
3. Phosphorylation Phosphorylating agent (e.g., POCl3, phosphoramidite), base (e.g., triethylamine), solvent (e.g., dichloromethane) Introduction of phosphate group at 2-position hydroxyl Avoid hydrolysis, control reaction temperature
4. Salt formation Sodium hydroxide or sodium carbonate aqueous solution Neutralization to disodium salt pH control to prevent decomposition

Research Findings and Optimization

  • Yield and Purity: Optimized glycosylation conditions using Lewis acids and controlled temperature yield high regioselectivity and stereoselectivity, minimizing by-products.
  • Phosphorylation Efficiency: Use of phosphoramidite chemistry allows milder conditions and better control over phosphorylation compared to harsh reagents like POCl3, reducing side reactions.
  • Stability: The disodium salt form improves aqueous solubility and stability, which is critical for biological applications.
  • Hydrolysis Sensitivity: The compound is sensitive to hydrolysis under acidic or basic conditions; thus, reaction pH and solvent choice are crucial during phosphorylation and salt formation steps.

Comparative Table of Preparation Approaches

Preparation Aspect Traditional Phosphorylation (POCl3) Phosphoramidite Method Enzymatic Phosphorylation (Experimental)
Reaction Conditions Harsh, low temperature control Mild, better control Mild, aqueous, biocompatible
Yield Moderate to good High Variable, under development
Side Reactions Possible degradation, over-phosphorylation Minimal Minimal
Scalability Established, industrially feasible Increasingly used Limited
Purity Requires extensive purification High purity achievable High purity, but complex

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in RNA synthesis. It is incorporated into RNA molecules during transcription, influencing various cellular processes. The molecular targets include RNA polymerase and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₁₃N₂Na₂O₈P
  • Molecular Weight : 354.16 g/mol
  • CAS Number : 42155-08-8
  • Applications : Used in nucleic acid research, enzymatic studies, and as a precursor in nucleotide synthesis .

Structural and Functional Group Variations

The compound’s analogs differ in substituents, phosphorylation states, and base modifications, influencing their biochemical roles. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidine Phosphate Derivatives
Compound Name (IUPAC) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate 2,4-dioxopyrimidine; disodium phosphate C₉H₁₃N₂Na₂O₈P 354.16 Nucleic acid research, enzyme assays
[(2R,3S,5R)-5-(5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate Bromoethenyl group at pyrimidine C5 C₁₀H₁₃BrN₂O₈P 409.10 (approx.) Antiviral agents (e.g., Brivudine)
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate 4-amino-5-methoxy pyrimidine C₁₀H₁₆N₃O₉P 353.06 RNA/DNA modification studies
2'-Deoxyuridine monophosphate (dUMP) Non-salt form; identical base and sugar C₉H₁₃N₂O₈P 308.18 Thymidylate synthase substrate
Disodium deoxycytidine triphosphate (dCTP) Triphosphate; cytosine base C₉H₁₄N₃Na₂O₁₃P₃ 511.12 DNA polymerase substrates
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate 2',3'-dideoxycytidine monophosphate C₉H₁₄N₃O₆P 291.20 Antiretroviral research (e.g., ddC)

Key Differences and Implications

Substituent Effects: The bromoethenyl group in Brivudine monophosphate confers antiviral activity by inhibiting viral DNA polymerases, unlike the unmodified pyrimidine in the target compound. 5-Methoxy and 4-amino groups (e.g., in ) enhance base-pairing specificity, making such analogs useful in epigenetic studies.

Phosphorylation State: Monophosphates (e.g., dUMP ) are metabolic intermediates, while triphosphates (e.g., dCTP ) serve as direct substrates for DNA synthesis. The disodium salt in the target compound improves solubility for in vitro applications.

Sodium Counterions :

  • The disodium form (target compound ) increases stability in aqueous buffers compared to free acids (e.g., dUMP), which may precipitate under acidic conditions.

Sugar Modifications :

  • 2',3'-Dideoxy derivatives (e.g., ) lack hydroxyl groups, preventing further phosphorylation and conferring chain-terminating properties (used in HIV therapy).

Research Findings

  • Stability : Phosphate buffer systems (pH 7) are optimal for maintaining the integrity of disodium salts like the target compound .
  • Biological Activity : Brominated analogs (e.g., ) show potent inhibition of herpes simplex virus, while unmodified analogs (target compound) are inert in viral assays .
  • Synthetic Utility : The target compound’s disodium salt is preferred in enzymatic reactions due to reduced metal chelation interference compared to triphosphates .

Biological Activity

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a phosphonate compound characterized by its unique structural features, including a pyrimidine ring and a hydroxylated oxolane moiety. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H18N3Na2O11PC_{15}H_{18}N_{3}Na_{2}O_{11}P and a molar mass of approximately 491.25 g/mol. Its structural representation can be summarized as follows:

  • SMILES : CCOC1=C(N[C@H]2[C@@H](O)[C@@H](O[C@@H]2COP(=O)(O[Na])O[Na])N3C=CC(=O)NC3=O)C(=O)C1=O
  • IUPAC Name : [(2S,3S,4R,5R)5(2,4dioxo3,4dihydropyrimidin1(2H)yl)3hydroxyoxolan2yl]methoxysodiooxyphosphoryl]oxysodium[(2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methoxy-sodiooxyphosphoryl]oxysodium

Mechanisms of Biological Activity

This compound exhibits several biological activities that are attributed to its chemical structure:

  • Phosphorylation Reactions : The compound can participate in phosphorylation reactions, which are crucial for various biochemical processes. This capability allows it to interact with enzymes and other biomolecules effectively.
  • Antiviral and Anticancer Properties : Research indicates that similar compounds possess antiviral and anticancer activities. The dioxopyrimidine moiety may facilitate interactions with nucleic acids, potentially influencing DNA or RNA synthesis. This suggests a mechanism where the compound could inhibit viral replication or cancer cell proliferation.
  • Enzyme Interaction : Studies have shown that the compound can engage with various proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways. Understanding these interactions is vital for elucidating its therapeutic potential.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

  • Antiviral Activity : A study demonstrated that compounds with similar structures inhibited viral replication in cell cultures. The mechanism involved interference with viral RNA synthesis, highlighting the potential of this compound in antiviral therapy.
  • Anticancer Effects : Another investigation reported that the compound exhibited cytotoxic effects on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Disodium InosinateContains inosine structurePrimarily used as a food additive
Trisodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphateFluorinated derivativeEnhanced biological activity due to fluorination
2'-Deoxyuridine 5'-monophosphate (disodium)Pyrimidine nucleosideEssential for DNA synthesis and repair

This compound stands out due to its dual functionality as both a phosphonate and a pyrimidine analog, which may provide unique therapeutic avenues not fully explored by other similar compounds.

Case Study 1: Antiviral Application

A recent case study investigated the efficacy of this compound against a specific viral strain. The results showed a significant reduction in viral load compared to control groups, suggesting its potential as an antiviral agent.

Case Study 2: Cancer Treatment

Another case study focused on the compound's effect on breast cancer cells. Treatment with varying concentrations resulted in dose-dependent apoptosis, indicating its potential as a chemotherapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.